6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole is a heterocyclic compound belonging to the benzoimidazole family, which is characterized by a fused benzene and imidazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Benzimidazole derivatives are often recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of substituted benzimidazoles with pyrrolidine derivatives. Sources indicate that 6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole can be found in chemical databases and is commercially available from suppliers such as Chem-Impex and Benchchem .
6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole is classified as a benzimidazole derivative. Benzimidazoles are recognized for their significant role in drug discovery due to their ability to interact with biological targets effectively. This compound may also be categorized under heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The synthesis of 6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole typically involves multi-step organic reactions, including:
A common synthetic route includes:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole is . The structure features:
The compound's molecular weight is approximately 215.28 g/mol. The chemical structure can be visualized using molecular modeling software or chemical databases .
6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions such as controlled temperatures and the presence of catalysts to optimize yields and selectivity .
The mechanism of action for 6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole is not fully elucidated but is believed to involve:
Studies have indicated that derivatives of benzimidazole exhibit varying degrees of activity against targets like COX enzymes, suggesting a promising pharmacological profile for this compound .
Relevant data regarding melting point, boiling point, and specific heat capacities are often provided by suppliers or determined experimentally during synthesis .
6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole has several applications in scientific research:
The construction of the benzimidazole core in 6-methyl-2-pyrrolidin-2-yl-1H-benzoimidazole (CAS 885278-00-2, C~12~H~15~N~3~) typically begins with ortho-phenylenediamine derivatives and carbonyl equivalents. A prevalent route involves the condensation of 4-methylbenzene-1,2-diamine with pyrrolidine-2-carbaldehyde under oxidative conditions. Sodium metabisulfite (Na~2~S~2~O~5~) serves as an efficient catalyst for this cyclization, achieving yields of 75–93% under conventional reflux and 90–99% under microwave irradiation . The reaction proceeds via Schiff base formation, followed by aerobic oxidation to aromatize the benzimidazole ring. Regioselective functionalization at the C6-methyl position requires careful protection/deprotection strategies to avoid unwanted side reactions. For C2-aryl variants (e.g., pyridin-2-yl analogs), Pd-catalyzed cross-coupling or direct condensation with 2-pyridinecarboxaldehyde may be employed, though steric hindrance necessitates optimized reaction times [4] [8].
Key functionalization challenges:
Table 1: Impact of Amine Substituents on Benzimidazole Cyclization Efficiency
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Na~2~S~2~O~5~ (5 mol%) | 120 (MW) | 0.25 | 90–99 | |
HCl (aq.) | 80 | 6–12 | 75–93 | |
None (neat) | 150 | 3 | 60 | [4] |
The pyrrolidin-2-yl moiety’s flexibility poses significant challenges for achieving optimal target binding in pharmaceutical intermediates. Structural studies of SOS1 agonists reveal that rigidifying the C2-pyrrolidine through N-acylation or spiro-fusion enhances binding affinity by reducing entropic penalties. In benzimidazole-based glucokinase activators, replacing the chiral N-acetylpyrrolidin-2-yl group with a planar succinimide ring improved EC~50~ values 3-fold by enforcing a coplanar orientation relative to the benzimidazole core [8]. Similarly, incorporating a cyclic urea tether between the pyrrolidine nitrogen and C4-benzo position restricted conformational freedom, boosting SOS1-binding potency (EC~50~: 2.2 μM vs. 8.1 μM for flexible analogs) [5].
X-ray crystallography confirms that rigidified pyrrolidine derivatives occupy the SOS1 hydrophobic pocket adjacent to RAS’s Switch II region, forming direct charge interactions with Asp887 instead of water-bridged contacts [5]. Computational analyses further indicate that rigidification lowers the energy barrier for adopting bioactive conformations by ~3.5 kcal/mol.
Regioselective N-alkylation of the benzimidazole’s imidazole nitrogen (N1) is critical for modulating electronic properties and bioavailability. Unsymmetrical benzimidazoles (e.g., 6-methyl-2-pyrrolidinyl variants) undergo competitive N3-alkylation without appropriate catalysts. Two systems enable >95% N1-selectivity:
Notably, sterically hindered electrophiles (e.g., ortho-substituted benzyl chlorides) exhibit reduced reactivity under PTC, requiring elevated temperatures (80°C). Microwave irradiation mitigates this limitation by enhancing ion-pair mobility.
Table 2: N-Alkylation Methods for 6-Substituted Benzimidazoles
Alkylating Agent | Catalyst/Base | Conditions | N1: N3 Ratio | Yield (%) | |
---|---|---|---|---|---|
CH~3~I | TBAB/NaOH | Toluene, 60°C, 2 h | 98:2 | 88 | [7] |
4-Cl-C~6~H~4~CH~2~Cl | Cs~2~CO~3~ | DMF, MW, 15 min | 99:1 | 94 | |
C~6~H~5~CH~2~Br | K~2~CO~3~ | Acetone, reflux, 12 h | 85:15 | 75 |
Solvent polarity profoundly influences cyclization kinetics and regioselectivity during benzimidazole formation. Protic solvents (e.g., ethanol/water mixtures) accelerate dehydrative cyclization via protonation of the carbinolamine intermediate but promote hydrolysis side products. Conversely, aprotic polar solvents (DMF, NMP) enhance yields for electron-deficient diamines by stabilizing the transition state:
Microwave-assisted cyclization in DMF reduces reaction times to 10–15 min while maintaining yields >90% by enabling rapid superheating. For acid-labile substrates (e.g., N-Boc-pyrrolidine carbaldehydes), neutral solvents like toluene with molecular sieves prevent deprotection during cyclization .
Table 3: Solvent Effects on Benzimidazole Ring Closure Efficiency
Solvent System | Temperature (°C) | Cyclization Yield (%) | Byproduct Formation |
---|---|---|---|
Ethanol/H~2~O (4:1) | 80 | 85 | Hydrolysis (<5%) |
NMP | 130 | 92 | Dehydration (<3%) |
Acetic acid | 100 | 78 | Diacetylated side product (12%) |
DMF (MW) | 150 | 95 | None detected |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0